molecular formula C19H20N2O3S B378928 Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-47-0

Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B378928
CAS No.: 442556-47-0
M. Wt: 356.4g/mol
InChI Key: OQTMDVYWUHITMD-UHFFFAOYSA-N
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Description

Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Allyl ester group: Enhances lipophilicity and metabolic stability compared to ethyl or methyl esters.
  • 2-Methoxyphenyl substituent at position 4: Introduces steric and electronic effects due to the ortho-methoxy group.
  • Methylsulfanyl group at position 6: A sulfur-containing substituent that may influence redox properties and intermolecular interactions.
  • Cyano group at position 5: An electron-withdrawing group that stabilizes the DHP ring and modulates reactivity.

This compound belongs to a class of DHPs widely studied for their pharmacological and material science applications. Structural modifications at key positions significantly alter physicochemical and biological properties.

Properties

IUPAC Name

prop-2-enyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-5-10-24-19(22)16-12(2)21-18(25-4)14(11-20)17(16)13-8-6-7-9-15(13)23-3/h5-9,17,21H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTMDVYWUHITMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2OC)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate (referred to as compound A) is a member of the dihydropyridine (DHP) family, which has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with compound A, supported by data tables and case studies.

Chemical Structure and Properties

Compound A is characterized by the presence of a cyano group, methoxyphenyl moiety, and a methylsulfanyl group, which are critical for its biological activity. The general structure can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of compound A can be attributed to its ability to interact with various biological targets. Dihydropyridines are known to modulate calcium channels and exhibit antioxidant properties, which may contribute to their therapeutic effects. Specifically, compound A has been shown to inhibit certain enzymes involved in inflammatory pathways and may also possess cytotoxic effects against cancer cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of compound A and its analogs:

Activity TypeCompoundIC50 (µM)Reference
AntitumorCompound A6.26
Anti-inflammatoryAnalog 2c5.0
Enzyme InhibitionHLE Inhibitor8.66
AnalgesicDHP derivatives13.99

Antitumor Activity

A recent study evaluated the antitumor potential of compound A on human lung cancer cell lines (A549, HCC827). The compound exhibited significant cytotoxicity with an IC50 value of 6.26 µM against HCC827 cells, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In another study focusing on DHP derivatives, compound A was linked to notable anti-inflammatory activity. The structural modifications at the C4 position were found to enhance the anti-inflammatory response in vitro, correlating with decreased levels of pro-inflammatory cytokines .

Enzyme Inhibition

Compound A has been identified as an inhibitor of human leukocyte elastase (HLE), an enzyme involved in inflammatory processes. The inhibition constant was determined to be 8.66 µM, suggesting that compound A could play a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship for compound A indicates that specific substitutions at various positions significantly influence its biological efficacy:

  • C4 Position : Substitution with methoxyphenyl increases antitumor activity.
  • C5 Position : The presence of a cyano group enhances enzyme inhibition.
  • C6 Position : Methylsulfanyl groups contribute to overall bioactivity.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine core, followed by functionalization to introduce the allyl and cyano groups. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Several studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds similar to Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Case Study : A related study demonstrated that a series of dihydropyridine derivatives exhibited IC50 values ranging from 1 to 5 µM against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines, suggesting their potential as anticancer agents .

Cardiovascular Applications

Dihydropyridines are well-known for their role as calcium channel blockers. The structural features of this compound may confer similar properties, making it a candidate for hypertension treatment.

  • Research Insight : Studies on related compounds have shown their efficacy in lowering blood pressure and improving cardiac function by modulating calcium influx in cardiac and vascular smooth muscle cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of dihydropyridine derivatives. Modifications to the substituents on the pyridine ring or alterations in the alkyl chains can significantly influence their pharmacological profiles.

Substituent Effect on Activity Reference
Methoxy groupEnhances lipophilicity and bioavailability
Cyano groupIncreases electron-withdrawing capacity
Methylthio groupPotentially enhances anticancer properties

Potential Therapeutic Uses

The diverse biological activities associated with this compound suggest several therapeutic applications:

  • Anticancer Therapy : As highlighted by various studies, its derivatives could be developed into novel anticancer drugs targeting specific pathways involved in tumor growth.
  • Cardiovascular Disease Management : The compound's potential as a calcium channel blocker positions it as a candidate for treating hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Substituent Variations at Position 6

The methylsulfanyl group in the target compound distinguishes it from analogues with bulkier or more complex sulfur-containing substituents:

Compound Name (Position 6 Substituent) Key Features Molecular Formula Molecular Mass (g/mol)
Target compound (methylsulfanyl) Compact, non-polar, sulfur-based C₁₉H₁₉N₂O₃S 367.43 (calculated)
: Chloro-methylphenylamino-oxoethylsulfanyl Bulky, chlorine-containing, amide linkage C₂₇H₂₆ClN₃O₃S 508.03
: Methoxycarbonylethylsulfanyl Ester-functionalized sulfur chain C₂₃H₂₇N₂O₇S 483.54
: Dimethylphenylamino-oxoethylthio Amino-acid-like substituent with aromaticity C₂₉H₃₀N₃O₅S 548.64

Key Observations :

  • Chlorine in ’s substituent may enhance toxicity but also increase electrophilicity for covalent interactions .
  • Methoxycarbonylethylsulfanyl () introduces additional ester functionality, likely improving solubility in polar solvents .

Aromatic Substituents at Position 4

The 2-methoxyphenyl group in the target contrasts with para-substituted phenyl rings in analogues:

Compound Name (Position 4 Substituent) Electronic Effects Steric Effects
Target compound (2-methoxyphenyl) Ortho-methoxy: Moderate electron-donating High steric hindrance
(4-methylphenyl) Para-methyl: Weak electron-donating Low steric hindrance
(3,4,5-trimethoxyphenyl) Strong electron-donating (three methoxy groups) Moderate steric hindrance
(4-hydroxy-3-methoxyphenyl) Mixed effects (hydroxyl and methoxy) Moderate steric hindrance

Key Observations :

  • The 2-methoxyphenyl group in the target compound induces significant steric hindrance, which may reduce binding affinity to flat active sites but improve selectivity .
  • 4-Hydroxy-3-methoxyphenyl () introduces hydrogen-bonding capability, influencing solubility and protein interactions .

Ester Group Modifications

The allyl ester in the target compound differs from ethyl or propyl esters in analogues:

Compound Name (Ester Group) Hydrolysis Stability Lipophilicity (LogP)
Target compound (allyl) Moderate resistance to esterases Higher (estimated LogP ~3.2)
(ethyl) Lower stability Moderate (LogP ~2.8)
(ethyl with Boc-protected amine) High stability due to steric protection Lower (LogP ~1.9)

Key Observations :

  • Allyl esters balance lipophilicity and metabolic stability, making them advantageous for prodrug design compared to ethyl esters .
  • Boc protection () improves stability but reduces cell permeability due to increased polarity .

Preparation Methods

Classical Hantzsch Reaction Adaptations

The Hantzsch reaction remains a foundational approach for 1,4-DHP synthesis. For the target compound, modifications are required to incorporate the cyano, methylsulfanyl, and 2-methoxyphenyl groups. A representative protocol involves:

  • Core Formation : Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate under refluxing ethanol forms the 4-(2-methoxyphenyl)-1,4-DHP scaffold .

  • Cyanation : Introduction of the cyano group at position 5 is achieved via nucleophilic substitution using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like ZnI₂ .

  • Thioether Functionalization : The methylsulfanyl group at position 6 is introduced using methanethiol (CH₃SH) under basic conditions, leveraging the nucleophilic displacement of a pre-installed leaving group (e.g., bromide) .

Key Limitations : Classical methods often suffer from low yields (30–45%) due to competing side reactions, particularly during cyanation and thiolation steps .

Metal-Catalyzed Modular Assembly

Transition-metal catalysis enhances regioselectivity and functional group tolerance. A three-component strategy inspired by inverse electron-demand hetero-Diels–Alder reactions offers a robust pathway:

  • Ynamide Intermediate Generation : Terminal alkynes react with sulfonyl azides in the presence of Cu(I) catalysts to form metalated ynamides .

  • Cycloaddition : The ynamide reacts with N-sulfonyl-1-aza-1,3-butadienes, forming the 1,4-DHP core with inherent amino and sulfonyl groups .

  • Post-Functionalization :

    • Cyanation : Pd-catalyzed cyano insertion using KCN or NaCN.

    • Methylsulfanyl Installation : Thiol-ene click chemistry with methanethiol under UV irradiation .

Advantages :

  • Yields improve to 60–75% due to precise control over regiochemistry.

  • Alkali metal cations (Li⁺, Cs⁺) stabilize transition states, reducing side-product formation .

Eco-Friendly Synthesis Using Magnetic Nanocatalysts

Fe₃O₄@Phen@Cu nanoparticles enable sustainable 1,4-DHP synthesis in aqueous media (Table 1) :

Table 1: Optimization of Reaction Conditions for 1,4-DHPs Using Fe₃O₄@Phen@Cu

Catalyst (mg)SolventTemp (°C)Time (min)Yield (%)
25H₂O603098
20PEG603069
25DMF603070
0H₂O606021

Procedure :

  • Mix 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) with Fe₃O₄@Phen@Cu (25 mg) in H₂O.

  • Stir at 60°C for 30 minutes.

  • Introduce methylsulfanyl via post-synthetic thiolation using methanethiol and Cs₂CO₃ .

Mechanistic Insight : The catalyst activates carbonyl groups via Lewis acid-base interactions, accelerating Knoevenagel condensation and Michael addition steps (Scheme 1) .

Solvent-Free Mechanochemical Approaches

Ball-milling techniques eliminate solvents and reduce reaction times:

  • One-Pot Assembly : Combine 2-methoxybenzaldehyde, ethyl acetoacetate, ammonium acetate, and S-methylisothiourea sulfate in a milling jar.

  • Cyclization : Mechanochemical force induces cyclization at 30 Hz for 15 minutes.

  • Esterification : Treat the crude product with allyl chloroformate and NaHCO₃ to install the allyl ester .

Outcomes :

  • Reaction time decreases from hours to minutes.

  • Yields reach 65–70%, though scalability remains challenging .

Computational Modeling for Reaction Optimization

Density functional theory (DFT) studies identify rate-limiting steps and ideal substituent orientations:

  • Transition-State Analysis : The thiolation step exhibits the highest activation energy (ΔG‡ = 28.5 kcal/mol), favoring SN2 mechanisms over radical pathways .

  • Substituent Effects : Electron-donating groups (e.g., methoxy) at the 4-position stabilize the 1,4-DHP core via resonance, reducing ring distortion .

Design Implications : Introducing electron-withdrawing groups at position 5 (e.g., cyano) enhances electrophilicity, facilitating subsequent functionalization .

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